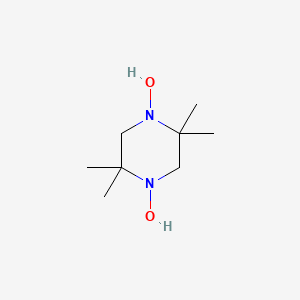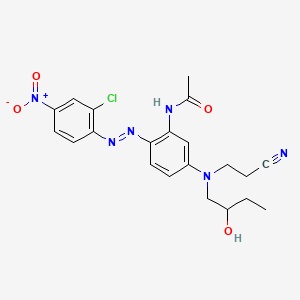![molecular formula C11H16N2O3 B13781176 2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/no-structure.png)
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide is an organic compound with a complex structure that includes an amino group, a methoxyethyl group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide typically involves the reaction of 4-{[2-(methyloxy)ethyl]oxy}aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of chloroacetic acid, leading to the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: N-substituted derivatives.
科学的研究の応用
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyethyl group can enhance its solubility and bioavailability. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-4-methoxyphenylacetamide: Similar structure but lacks the methoxyethyl group.
4-Amino-2-methoxyphenylacetamide: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-amino-2-[4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-15-6-7-16-9-4-2-8(3-5-9)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H2,13,14) |
InChIキー |
XWTUKNBXROTQBA-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC=C(C=C1)C(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)


